molecular formula C17H28BrNO3SSi B1382252 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine CAS No. 1704065-56-4

1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

Cat. No.: B1382252
CAS No.: 1704065-56-4
M. Wt: 434.5 g/mol
InChI Key: GGLJRZAVTCQLBO-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS 1704065-56-4) is a chemical intermediate utilized in medicinal chemistry and drug discovery research. This compound is part of a novel class of small molecules being investigated as potent Oxidative Phosphorylation (OXPHOS) inhibitors . Researchers are exploring these inhibitors as a promising therapeutic strategy for cancer subtypes that are highly dependent on aerobic metabolism, such as certain pancreatic cancers . The structure features a benzene-1,4-disulfonamide core, a chemotype identified in phenotypic screens for selective cytotoxicity in galactose-containing medium, a condition that forces cells to rely on mitochondrial OXPHOS for energy production . The tert-butyldimethylsilyl (TBDMS) protecting group on the piperidine ring is a key functional handle that allows for further synthetic modification during lead optimization campaigns aimed at enhancing compound potency and metabolic stability . This reagent is intended for use by qualified researchers studying cancer cell metabolism, structure-activity relationships (SAR), and the development of novel oncology therapeutics. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care; refer to the Safety Datasheet for comprehensive hazard and handling information.

Properties

IUPAC Name

[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-15-10-12-19(13-11-15)23(20,21)16-8-6-14(18)7-9-16/h6-9,15H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLJRZAVTCQLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BrNO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine typically involves multiple steps:

  • Formation of the Piperidine Ring:

    • Starting from a suitable piperidine precursor, the hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
    • Reaction conditions: Room temperature, anhydrous conditions to prevent hydrolysis of the silyl ether.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine can undergo various chemical reactions, including:

  • Substitution Reactions:

    • The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
    • Common reagents: Sodium hydride (NaH), potassium carbonate (K2CO3).
  • Deprotection Reactions:

    • The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
    • Reaction conditions: Room temperature, typically in an anhydrous solvent like tetrahydrofuran (THF).
  • Oxidation and Reduction Reactions:

    • The sulfonyl group can participate in oxidation or reduction reactions, altering the oxidation state of sulfur.
    • Common reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

  • Substitution reactions yield derivatives with various functional groups replacing the bromine atom.
  • Deprotection reactions yield the free hydroxyl derivative of the piperidine ring.

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Acts as a protecting group strategy in multi-step organic synthesis.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • May serve as a building block for designing molecules with biological activity.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine depends on its specific application. In synthetic chemistry, it acts as a versatile intermediate, facilitating the introduction of various functional groups. In biological contexts, its mechanism would be determined by the nature of the final compound it helps to synthesize.

Molecular Targets and Pathways:

  • In medicinal chemistry, derivatives of this compound may target specific enzymes or receptors, modulating their activity.
  • Pathways involved would depend on the biological activity of the final synthesized molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Sulfonyl Group Modifications
  • 1-((4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8): Replaces the 4-bromophenylsulfonyl group with a 4-chlorophenylsulfonyl moiety. Additional substitution with a thiophene-oxadiazole group introduces π-π stacking capabilities and hydrogen-bonding sites, enhancing diversity in pharmacophore design .
  • 1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(TBDMS-oxy)piperidine (CAS 1704096-18-3):

    • Incorporates a fluorine atom at the 3-position of the bromophenyl ring.
    • Fluorine’s electronegativity increases the sulfonyl group’s electron-withdrawing effect, which may enhance metabolic stability or influence solubility .
(b) Piperidine Substitutions
  • 1-[3-(4-Bromophenyl)-2-fluoroallyl]-4-(benzyloxy)piperidine: Replaces the sulfonyl group with a 2-fluoroallyl chain and substitutes the TBDMS-protected hydroxyl with a benzyloxy group. The benzyloxy group offers less steric protection than TBDMS, making it more susceptible to deprotection under acidic conditions.
  • 4-[(tert-Butyldimethylsilyl)oxy]piperidine :

    • A simpler analog lacking the sulfonyl group.
    • Serves as a key intermediate for synthesizing derivatives like the target compound. Its unmodified piperidine ring highlights the importance of sulfonyl groups in modulating target specificity .

Biological Activity

1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, combines a piperidine ring with a sulfonyl and silyl ether group, which may influence its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H31BrN2O3S, with a molecular weight of approximately 463.5 g/mol. Its structure includes a bromophenyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The sulfonyl group is often associated with enhanced interaction with bacterial enzymes, potentially leading to effective inhibition.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have highlighted its potential as an inhibitor of deoxyxylulose phosphate synthase (DXPS), an enzyme critical in the MEP pathway, which is vital for the biosynthesis of isoprenoids in bacteria. Inhibition of DXPS could lead to novel antibacterial strategies, particularly against resistant strains.

Study on Antibacterial Activity

A study conducted by Hamid et al. (2024) explored the antibacterial effects of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the compound's structural components play a crucial role in its bioactivity .

Enzyme Binding Affinity

In another investigation focusing on enzyme inhibition, the binding affinity of this compound to DXPS was assessed using co-crystallization techniques. The study revealed that the compound binds effectively to the active site of DXPS, demonstrating competitive inhibition with a Ki value in the low micromolar range. This finding supports its potential use as a lead compound for developing new antibacterial agents targeting this enzyme .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-Bromophenyl)piperazineC11H14BrNLacks sulfonyl and silyl groups; simpler structure.
4-(2-(tert-butyldimethylsilyloxy)ethyl)piperazineC14H29NOSiSimilar silyl ether but without bromophenyl and sulfonyl functionalities.
1-(4-Methoxyphenyl)sulfonyl-piperazineC13H17N2O3SContains a methoxy group instead of bromine; relevant for comparison in biological activity.

The unique combination of functional groups in this compound may confer distinct reactivity and biological properties compared to these related compounds.

Q & A

Q. What experimental validations are needed when computational ADMET predictions conflict with in vitro results?

  • Methodology :
  • Perform parallel artificial membrane permeability assays (PAMPA) to validate BBB permeability predictions .
  • Use Caco-2 cell monolayers to measure efflux ratios and confirm P-gp substrate likelihood .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Reactant of Route 2
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1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

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